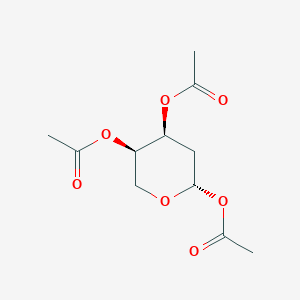

2-Désoxy-D-ribose 1,3,4-triacétate

Vue d'ensemble

Description

2-Deoxy-D-ribose is a sugar of significant importance in nature, particularly as a component of DNA. Despite its prevalence, efficient synthetic routes to produce this sugar have been challenging. Recent studies have focused on improving the synthesis of 2-deoxy-D-ribose and its derivatives, such as 1,3,4-tri-O-acetyl-2-deoxy-D-ribose, which is a protected form of the sugar that can be used in further chemical reactions .

Synthesis Analysis

The synthesis of 2-deoxy-D-ribose and its derivatives has been approached through various methods. One study reported a partial oxidation of 3-deoxy-D-glucose with sodium metaperiodate, yielding 2-deoxy-D-ribose in a 29% yield . Another approach involved the regioselective cleavage of the oxirane ring of 3,4-anhydro-2-deoxy-D-threo-pentose diethyl acetal using acyloxy tri(isopropoxy)titanium reagents, leading to high yields and optical purity of 2-deoxy-D-ribose from non-carbohydrate precursors . Additionally, a practical route from D-ribose to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose has been described, with key steps including deoxygenation, hydrolysis, and acetylation, achieving an overall yield of 56% . Another synthesis route reported an overall yield of about 48% for 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose starting from D-ribose .

Molecular Structure Analysis

The molecular structure of 1,3,4-tri-O-acetyl-2-deoxy-beta-d-erythro-pentopyranose, a derivative of 2-deoxy-D-ribose, was elucidated using X-ray diffraction. The crystal structure revealed an orthorhombic system with specific unit cell dimensions, and the sugar adopts the (1)C(4) conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-deoxy-D-ribose derivatives typically include protection and deprotection steps, oxidation, and regioselective cleavage of epoxy groups. The use of acyloxy tri(isopropoxy)titanium reagents has been highlighted for its high regioselectivity, which is crucial for the synthesis of 2-deoxy-D-ribose with high optical purity .

Physical and Chemical Properties Analysis

The physical form of peracetylated 2-deoxy-D-ribose derivatives can vary between a white solid and a syrup, depending on the specific conditions and derivatives formed during the synthesis . The detailed physical properties such as melting points, solubility, and specific rotations are not provided in the abstracts, but these properties are typically characterized to confirm the identity and purity of the synthesized compounds.

Applications De Recherche Scientifique

Polymères Biodégradables

2-Désoxy-D-ribose 1,3,4-triacétate: est utilisé pour créer des polycarbonates aliphatiques (APCs) à base biologique par polymérisation par ouverture de cycle . Ces APCs sont particulièrement précieux dans les applications biomédicales en raison de leur biodégradabilité et de leur biocompatibilité. Le processus implique la conversion du sucre brut en un nouveau carbonate cyclique, qui est ensuite polymérisé en APCs à base de glucides. Ces APCs ont des propriétés personnalisées, telles que des températures de transition vitreuse élevées, ce qui les rend adaptées à une gamme d'applications biomédicales.

Ingénierie des Enzymes

Le composé joue un rôle crucial dans l'ingénierie des aldolases 2-désoxy-D-ribose 5-phosphate (DERAs) . Les DERAs sont des enzymes qui catalysent des réactions aldoliques réversibles, essentielles à la synthèse de divers composés pharmaceutiques. Des stratégies d'ingénierie des protéines, y compris la conception basée sur la structure et les approches guidées par l'apprentissage automatique, ont été utilisées pour optimiser la spécificité du substrat, l'efficacité et la stabilité de ces enzymes.

Recherche sur l'Apoptose

Dans le domaine de la recherche sur l'apoptose, This compound est important pour son rôle dans l'induction de l'apoptose par l'inhibition de la synthèse et l'augmentation de l'efflux de glutathion . Cette application est cruciale pour comprendre les mécanismes de la mort cellulaire et a des implications pour la recherche et la thérapie contre le cancer.

Synthèse de Composés Optiquement Actifs

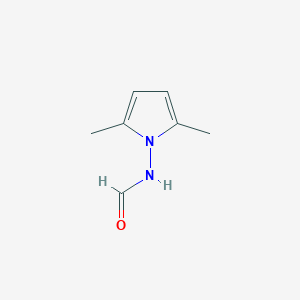

Le composé est utilisé dans la synthèse de dipyrrolylalcanols optiquement actifs à partir de pyrroles à la surface de l'argile montmorillonite KSF . Cette application est importante dans le domaine de la chimie organique, où la création de substances optiquement actives est essentielle au développement de nouveaux médicaments et matériaux.

Études du Stress Oxydatif et de la Glycation

This compound: est utilisé pour étudier les processus de stress oxydatif et de glycation in vivo et in vitro . Comprendre ces processus est essentiel pour développer des traitements pour les maladies liées aux dommages oxydatifs et aux produits finaux de glycation avancée, comme le diabète et les troubles neurodégénératifs.

Angiogenèse tumorale et progression

Le composé sert de chimioattractant des cellules endothéliales et de facteur induisant l'angiogenèse . Il est utilisé pour étudier l'angiogenèse tumorale et la progression médiée au niveau de l'activité de la thymidine phosphorylase. Cette recherche a des implications directes pour le développement de thérapies anti-angiogéniques dans le traitement du cancer.

Mécanisme D'action

Target of Action

The primary target of 2-Deoxy-D-ribose 1,3,4-Triacetate (2dDR) is the endothelial cells involved in angiogenesis . Angiogenesis is a highly ordered physiological process regulated by the interaction of endothelial cells with an extensive variety of growth factors, extracellular matrix components, and mechanical stimuli .

Mode of Action

2dDR interacts with its targets by promoting proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner . It has been shown to induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .

Biochemical Pathways

The biochemical pathways affected by 2dDR are primarily those involved in angiogenesis. It is proposed that deoxyribose is oxidized to deoxyribonate, further oxidized to ketodeoxyribonate, and then cleaved to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is used by diverse bacteria for the catabolism of 2-deoxy-D-ribose and 2-deoxy-D-ribonate .

Pharmacokinetics

It is known that the compound is soluble in chloroform and toluene , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2dDR’s action include the promotion of proliferation, migration, and tube formation of HAECs . It also induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .

Action Environment

It is known that the compound is stable on storage , which may influence its efficacy and stability in different environments.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXJTSGHFMVUCG-AXFHLTTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431878 | |

| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4258-01-9 | |

| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

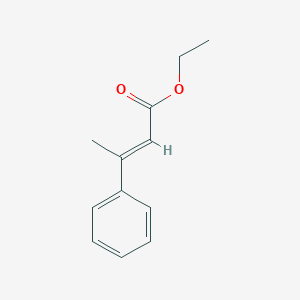

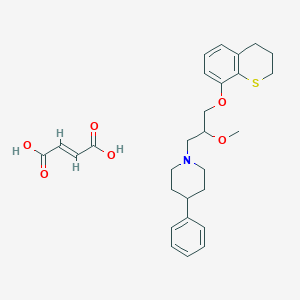

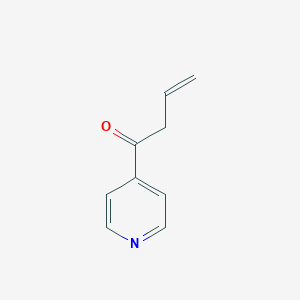

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)